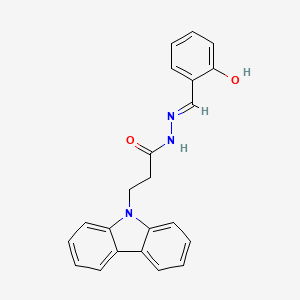![molecular formula C16H24N4O2 B6114303 N-[2-(cyclohexen-1-yl)ethyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B6114303.png)
N-[2-(cyclohexen-1-yl)ethyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(cyclohexen-1-yl)ethyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Cyclohexene Moiety: The cyclohexene group can be introduced through a Diels-Alder reaction between a diene and a dienophile.
Attachment of the Oxolane Group: The oxolane group can be attached via a nucleophilic substitution reaction using an appropriate oxolane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxolane group using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted oxolane derivatives.
Applications De Recherche Scientifique
N-[2-(cyclohexen-1-yl)ethyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of novel materials with specific properties.
Chemical Biology: Employed as a probe to study biological processes and interactions.
Mécanisme D'action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The cyclohexene and oxolane groups may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
N-[2-(cyclohexen-1-yl)ethyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide is unique due to its combination of a triazole ring, cyclohexene moiety, and oxolane group, which confer distinct chemical and biological properties not found in similar compounds .
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c21-16(17-9-8-13-5-2-1-3-6-13)15-12-20(19-18-15)11-14-7-4-10-22-14/h5,12,14H,1-4,6-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUOUJDAHMBXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CN(N=N2)CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6114224.png)
![2-(5-acetyl-3-thienyl)-N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6114226.png)

![2-cyclopropyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-4-quinolinecarboxamide](/img/structure/B6114249.png)
![1-(2-fluorophenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B6114250.png)
![2-[4-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B6114257.png)
![7-(Cyclopropylmethyl)-2-[(1-methylbenzimidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6114263.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide](/img/structure/B6114270.png)
![6-[(1,3-benzothiazol-2-ylthio)methyl]-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B6114272.png)
![6-amino-2-[(mesitylmethyl)thio]-4-pyrimidinol](/img/structure/B6114277.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6114292.png)
![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6114293.png)
![1-(4-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6114318.png)
![ETHYL 2-(2-{[(BENZOYLIMINO)(3-CHLORO-2-METHYLANILINO)METHYL]AMINO}-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL)ACETATE](/img/structure/B6114321.png)
